Product packaging for 2-(3,4-Dimethoxyphenyl)propanenitrile(Cat. No.:CAS No. 51698-53-4)

2-(3,4-Dimethoxyphenyl)propanenitrile

Cat. No.: B3383999
CAS No.: 51698-53-4
M. Wt: 191.23 g/mol
InChI Key: ZEOXJCSGZQSIPT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)propanenitrile is a chemical building block of high interest in organic and medicinal chemistry research. This compound features a propanenitrile chain attached to a 3,4-dimethoxyphenyl ring, a common pharmacophore in bioactive molecules. The nitrile group (-C≡N) serves as a versatile synthetic handle, allowing researchers to transform it into other functional groups such as carboxylic acids, amides, or tetrazoles, facilitating the construction of more complex target structures . The 3,4-dimethoxyphenyl moiety is frequently encountered in compounds with significant biological activity. Research into structurally similar dimethoxyphenyl compounds has shown that this functional group can contribute to tyrosinase-inhibiting and antioxidant properties, making it a valuable scaffold in the development of new active molecules . Furthermore, derivatives of 3,4-dimethoxyphenethylamine are known to interact with neurological targets, indicating the potential of this chemical class in neuroscientific studies . In synthetic chemistry, this nitrile is a critical precursor in multi-step synthesis. For instance, closely related bromo-dimethoxyphenyl propanenitrile compounds are key intermediates in the industrial synthesis of pharmaceuticals like Ivabradine, a medication used to treat heart conditions . Researchers can utilize this compound to develop novel heterocyclic systems, such as 1,2,4-triazoles, which are often explored for their diverse biological activities . This product is provided for research purposes as a high-purity intermediate to support innovation in drug discovery and organic synthesis. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B3383999 2-(3,4-Dimethoxyphenyl)propanenitrile CAS No. 51698-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOXJCSGZQSIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3,4 Dimethoxyphenyl Propanenitrile

Established Synthetic Pathways to 2-(3,4-Dimethoxyphenyl)propanenitrile

The synthesis of this compound can be achieved through several established chemical routes. These methods leverage fundamental organic reactions to construct the desired molecular framework.

Alkylation Reactions in Nitrile Synthesis

A primary method for the synthesis of this compound involves the alkylation of a precursor nitrile. Specifically, 3,4-dimethoxyphenylacetonitrile (B126087) can be reacted with an alkylating agent in the presence of a base. google.com For instance, the reaction of 3,4-dimethoxyphenylacetonitrile with methyl iodide, facilitated by a strong base like sodium hydroxide (B78521) in a suitable solvent such as dimethyl sulfoxide, can yield the target compound. google.com This reaction proceeds via the deprotonation of the carbon alpha to the nitrile group, forming a carbanion that then acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. arkat-usa.org The choice of base and solvent is crucial for the efficiency of this reaction, with various systems being explored to optimize yields and minimize side reactions. google.comarkat-usa.org

Alkylation of 3,4-Dimethoxyphenylacetonitrile

Reactant 1Reactant 2ReagentSolventProduct
3,4-DimethoxyphenylacetonitrileMethyl IodideSodium HydroxideDimethyl SulfoxideThis compound
3,4-Dimethoxyphenylacetonitrile1-ChlorododecaneSodium HydroxideDimethyl Sulfoxidealpha-Dodecyl-3,4-dimethoxyphenylacetonitrile

Reduction Techniques for Carbon-Carbon Double Bonds and Derivatives

Another synthetic approach involves the reduction of an unsaturated precursor. For example, a molecule containing a carbon-carbon double bond in conjugation with the nitrile group can be selectively reduced to form the desired propanenitrile. Catalytic hydrogenation is a common method for this transformation, employing catalysts such as palladium, platinum, or nickel. chemguide.co.uk The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. chemguide.co.uk The choice of catalyst and reaction conditions can be varied to achieve the desired level of reduction and selectivity.

Palladium-Catalyzed Coupling Reactions in Aromatic Nitrile Formation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds and can be applied to the synthesis of aromatic nitriles. numberanalytics.com While not a direct synthesis of this compound from a simpler precursor, these methods are crucial for creating the aromatic nitrile core. For instance, a palladium catalyst can facilitate the cyanation of an appropriately substituted aryl halide or triflate. numberanalytics.comacs.org This approach offers a versatile route to a wide range of aromatic nitriles, which can then be further functionalized. nih.govrsc.org The development of efficient palladium catalysts and ligands has significantly expanded the scope and applicability of this methodology. numberanalytics.comacs.org

Michael-Type Addition Reactions for Propane-Nitrile Scaffolds

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a pathway to construct the propane-nitrile scaffold. ijsdr.org In this context, a nucleophile derived from a nitrile-containing compound can add to a suitable Michael acceptor. researchgate.netresearchgate.net For instance, the anion of a nitrile can be added to an acrylic ester or a related compound. researchgate.net This reaction creates a new carbon-carbon bond and sets the stage for further transformations to arrive at the target molecule. The reaction is typically base-catalyzed and can be influenced by the nature of the nucleophile, the Michael acceptor, and the reaction conditions. ijsdr.org

Michael Addition Reaction Examples

Nucleophile (Donor)Electrophile (Acceptor)Catalyst/BaseProduct Type
Enolateα,β-Unsaturated CarbonylBase1,5-Dicarbonyl Compound
AmineMethyl AcrylateSilica-supported Aluminum Chlorideβ-Amino Ester
ThiolElectron-deficient AlkeneKF/AluminaThioether

Mechanistic Studies of this compound Transformations

The nitrile group in this compound is a versatile functional group that can undergo various chemical transformations, most notably reduction and hydrolysis. Understanding the mechanisms of these reactions is key to controlling the reaction outcomes and synthesizing desired products.

Nitrile Group Reductions and Hydrolysis Mechanisms

Nitrile Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine salt. chemistrysteps.comchemistrysteps.com This intermediate then undergoes a second hydride addition to yield a dianion, which upon acidic workup is protonated to give the primary amine. chemistrysteps.com Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde. chemistrysteps.comwikipedia.org In this case, only one equivalent of hydride is delivered, and the reaction is quenched before further reduction can occur, leading to the formation of an imine which is then hydrolyzed to the aldehyde. chemistrysteps.comwikipedia.org

Nitrile Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.com A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. chemistrysteps.comorganicchemistrytutor.com This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. organicchemistrytutor.comchemguide.co.uk

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon as a nucleophile. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com This amide can then be further hydrolyzed by the base to form a carboxylate salt. chemistrysteps.comchemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk The presence of electron-donating groups on the aromatic ring, such as the methoxy (B1213986) groups in the title compound, generally facilitates acid-catalyzed hydrolysis. numberanalytics.com

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. youtube.comlibretexts.orgmdpi.com

The propanenitrile substituent at the 1-position is generally considered to be a deactivating group and a meta-director. Therefore, the regiochemical outcome of electrophilic substitution reactions on this compound is determined by the interplay of the activating and directing effects of the methoxy groups and the deactivating effect of the propanenitrile group. The positions ortho to one methoxy group and meta to the other (C-2 and C-5) and the position para to one methoxy group and ortho to the other (C-6) are the most likely sites of substitution.

Bromination:

While direct bromination of this compound is not extensively documented in readily available literature, the bromination of related veratrole (1,2-dimethoxybenzene) derivatives provides significant insight into the expected reactivity. For instance, the bromination of veratrole with reagents like potassium bromate (B103136) and hydrobromic acid in acetic acid leads to the formation of 4,5-dibromo-1,2-dimethoxybenzene. cardiff.ac.uk This suggests that the positions between the two methoxy groups are highly activated. In the case of this compound, the most probable positions for bromination would be C-2 and C-6.

A study on the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) using KBrO3 in an acidic medium resulted in the formation of 2-bromo-4,5-dimethoxybenzaldehyde, further indicating a preference for substitution at the position ortho to a methoxy group and meta to the other substituent. researchgate.net

Nitration:

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. For deactivated substrates, novel nitration systems comprising nitric acid, trifluoroacetic anhydride, and a zeolite catalyst can be employed to achieve nitration. researchgate.net Given that the propanenitrile group is deactivating, such a system could potentially be used for the nitration of this compound. The directing effects of the methoxy groups would strongly favor the introduction of the nitro group at the C-6 position. The regioselectivity of nitration is highly dependent on the reaction conditions and the specific nitrating agent used. youtube.comnih.gov

Oxidative Transformations of Methoxy Groups

The methoxy groups on the aromatic ring of this compound can undergo oxidative transformations, most notably oxidative demethylation to form quinones. This transformation is significant as it alters the electronic and biological properties of the molecule.

Oxidative Demethylation:

Reagents such as cobalt(III) fluoride (B91410) have been shown to effectively carry out the oxidative demethylation of 1,4-dimethoxybenzene (B90301) derivatives to the corresponding benzoquinones in good yields. organic-chemistry.org Similarly, ceric ammonium nitrate (B79036) (CAN) is another powerful oxidizing agent used for the oxidation of 1,4-dimethoxybenzene derivatives. The electronic nature of other substituents on the ring can influence the feasibility and yield of this oxidation. nih.gov Fungal peroxygenases have also been shown to catalyze the H2O2-dependent cleavage of methyl ethers, including dimethoxybenzene derivatives, proceeding through a proposed hydrogen abstraction and oxygen rebound mechanism. nih.gov In the context of this compound, oxidative demethylation would be expected to yield a quinone derivative, although the presence of the nitrile and the aliphatic side chain might influence the reaction's course and require specific reaction conditions.

Stereochemical Aspects in the Synthesis of Chiral Derivatives of this compound

The carbon atom alpha to the nitrile group in this compound can be a stereocenter, leading to the existence of enantiomers. The synthesis of enantiomerically enriched or pure chiral derivatives is of great importance, particularly in the pharmaceutical industry where stereochemistry often dictates biological activity.

A key example is the synthesis of the calcium channel blocker Verapamil (B1683045). The precursor, 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (B20440), possesses a chiral quaternary carbon. cardiff.ac.ukorganic-chemistry.org Asymmetric synthesis of this and related chiral nitriles often involves the enantioselective alkylation of a pre-existing nitrile.

One approach involves the deprotonation of 2-(3,4-dimethoxyphenyl)acetonitrile with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to form a resonance-stabilized carbanion. organic-chemistry.org This anion can then be reacted with an alkyl halide in the presence of a chiral catalyst or auxiliary to induce stereoselectivity.

A concise, three-step asymmetric synthesis of (S)-Verapamil has been reported that utilizes an enantioselective rhodium-catalyzed allylic alkylation of an α-substituted benzylic nitrile to construct the challenging acyclic quaternary stereocenter. organic-chemistry.org In this synthesis, 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile is a key intermediate.

The development of asymmetric methodologies, including the use of chiral phase-transfer catalysts, organocatalysts, and transition metal complexes, is an active area of research for the synthesis of chiral α-arylpropanenitriles and their derivatives. google.com These methods aim to provide high yields and excellent enantioselectivities, which are crucial for the production of single-enantiomer drugs.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3,4 Dimethoxyphenyl Propanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Proton NMR (¹H NMR) provides precise information on the number of distinct proton environments and their neighboring protons. The spectrum of 2-(3,4-Dimethoxyphenyl)propanenitrile is expected to exhibit characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the propanenitrile side chain.

The three aromatic protons on the 1,2,4-substituted benzene (B151609) ring are chemically distinct and would appear as a set of coupled multiplets in the aromatic region (typically δ 6.8-7.0 ppm). The proton at C5, positioned between the two methoxy groups, would likely appear as a doublet, coupled to the proton at C6. The proton at C2, adjacent to the propanenitrile substituent, would appear as a doublet, coupled to the proton at C6. The C6 proton would, in turn, appear as a doublet of doublets, showing coupling to both the C2 and C5 protons.

The two methoxy groups (-OCH₃) are expected to appear as sharp singlets, each integrating to three protons, in the upfield region of the spectrum (around δ 3.8-3.9 ppm). The aliphatic protons of the propanenitrile side chain would present a distinct AX₃ spin system. The methine proton (-CH) would appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl group (-CH₃) would appear as a doublet, coupled to the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is predicted and may vary from experimental values. J values are illustrative.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H (C2)6.95d2.01H
Aromatic H (C5)6.88d8.21H
Aromatic H (C6)6.85dd8.2, 2.01H
Methine H (-CHCN)3.80q7.11H
Methoxy H (-OCH₃)3.89s-3H
Methoxy H (-OCH₃)3.87s-3H
Methyl H (-CH₃)1.55d7.13H

This interactive table summarizes the expected proton NMR signals.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 unique carbon atoms in the structure.

The aromatic region would display six signals for the benzene ring carbons. The two carbons bearing the methoxy groups (C3 and C4) would resonate at the most downfield positions in this region due to the deshielding effect of the oxygen atoms. The carbon attached to the propanenitrile substituent (C1) and the unsubstituted aromatic carbons (C2, C5, C6) would appear at characteristic shifts. The nitrile carbon (-CN) has a unique chemical shift, typically appearing in the range of δ 117-125 ppm. The two methoxy carbons would be found around δ 56 ppm. Finally, the aliphatic methine (-CH) and methyl (-CH₃) carbons would appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is predicted and may vary from experimental values.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C1129.5
Aromatic C2111.8
Aromatic C3149.2
Aromatic C4148.8
Aromatic C5111.4
Aromatic C6120.5
Nitrile (-CN)121.0
Methine (-CH)32.0
Methyl (-CH₃)19.5
Methoxy (-OCH₃)56.1
Methoxy (-OCH₃)55.9

This interactive table lists the expected carbon-13 NMR signals.

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the molecular structure. dlsu.edu.ph

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show cross-peaks connecting the coupled aromatic protons (H2-H6, H5-H6) and, crucially, would confirm the connectivity between the methine proton and the methyl protons of the propanenitrile side chain. dlsu.edu.ph

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the methine proton at δ 3.80 ppm would show a cross-peak to the carbon signal at δ 32.0 ppm, confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is critical for piecing together the molecular skeleton. For instance, the protons of the methoxy groups would show correlations to the C3 and C4 aromatic carbons, confirming their positions. Similarly, the methine proton of the side chain would show a correlation to the aromatic C1, unequivocally linking the side chain to the phenyl ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₁H₁₃NO₂. HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode) and compare it to the theoretical calculated mass. A close match between the experimental and theoretical mass provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

Molecular FormulaAdductCalculated Exact MassObserved Exact Mass
C₁₁H₁₃NO₂[M+H]⁺192.1019(To be determined experimentally)
C₁₁H₁₃NO₂[M+Na]⁺214.0838(To be determined experimentally)

This table shows the theoretical exact masses for common adducts of the target compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. researchgate.net This technique is ideal for identifying and quantifying a specific compound within a complex matrix, such as a reaction mixture or a biological sample.

In an LC-MS/MS experiment, the sample is first separated by the LC system. As this compound elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In the first stage (MS1), the precursor ion corresponding to the protonated molecule (m/z 192.1) is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second stage (MS2) analyzes these product ions.

The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, a primary fragmentation pathway would likely involve the loss of the propanenitrile side chain or cleavage at the benzylic position, leading to the formation of a stable dimethoxybenzyl cation. The specific transitions from the precursor ion to these product ions can be monitored in modes like Multiple Reaction Monitoring (MRM), providing exceptional selectivity and sensitivity for the analysis of the target compound even at trace levels. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the nitrile group, the dimethoxy-substituted aromatic ring, and the aliphatic propane chain.

The key vibrational modes and their expected wavenumber ranges are:

Nitrile (C≡N) Stretching: The nitrile group is one of the most characteristic absorbers in an IR spectrum. It typically displays a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. This distinct peak is a clear indicator of the presence of the nitrile functional group.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as multiple weak to medium bands in the region of 3100-3000 cm⁻¹ upi.edumdpi.com.

Aliphatic C-H Stretching: The C-H bonds of the propane and methoxy methyl groups will produce strong absorption bands in the 3000-2850 cm⁻¹ region mdpi.com. The presence of both sp² (aromatic) and sp³ (aliphatic) C-H stretching vibrations is a key feature of the spectrum.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically result in two or three bands of variable intensity in the 1600-1450 cm⁻¹ range. These peaks confirm the presence of the aromatic core.

Asymmetric and Symmetric C-O-C Stretching: The two methoxy groups (Ar-O-CH₃) will give rise to strong C-O stretching bands. The asymmetric stretch is typically found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears around 1075-1020 cm⁻¹. These are characteristic signals for aryl alkyl ethers.

Aromatic C-H Bending: Out-of-plane (oop) bending vibrations for the substituted benzene ring occur in the 900-675 cm⁻¹ region. The specific pattern can sometimes help identify the substitution pattern on the aromatic ring.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3100 - 3000Medium to Weak
Aliphatic C-H Stretch-CH, -CH₃3000 - 2850Strong
Nitrile C≡N Stretch-C≡N2260 - 2220Medium, Sharp
Aromatic C=C StretchAr C=C1600 - 1450Medium to Weak
Asymmetric C-O-C StretchAr-O-CH₃1275 - 1200Strong
Symmetric C-O-C StretchAr-O-CH₃1075 - 1020Strong
Aromatic C-H Bending (oop)Ar-H900 - 675Medium to Strong

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

While experimental crystallographic data for this compound itself is not available in the surveyed literature, analysis of closely related structures provides significant insight into the solid-state conformation and packing of this class of compounds. As an illustrative example, the crystal structure of trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has been determined by single-crystal X-ray diffraction nih.gov.

This technique provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional shape. For trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, the analysis revealed that the asymmetric unit contains two independent molecules and that the benzene rings are in a trans arrangement relative to the C=C double bond nih.gov. Such studies are fundamental for understanding how the molecule arranges itself in a crystalline lattice, which is governed by a network of intermolecular interactions.

Crystallographic Data for the illustrative derivative, trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile nih.gov
ParameterValue
Chemical FormulaC₁₇H₁₄N₂O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.2211 (8)
b (Å)11.9460 (9)
c (Å)12.2764 (10)
α (°)91.094 (1)
β (°)99.542 (1)
γ (°)100.156 (1)
Volume (ų)1453.3 (2)
Z4

Hirshfeld surface analysis is a computational method that utilizes crystallographic data to visualize and quantify the various intermolecular interactions within a crystal. The surface is defined around a molecule, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) is calculated. These values are normalized and mapped onto the surface, providing a detailed picture of intermolecular contacts. Red spots on the surface indicate close contacts (shorter than van der Waals radii), blue indicates longer contacts, and white indicates contacts around the van der Waals distance nih.gov.

In a study of (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the analysis showed that the most significant contacts are H···H, followed by C···H/H···C and O···H/H···O interactions nih.gov. This indicates a high density of hydrogen-hydrogen interactions, which are crucial for stabilizing the crystal structure.

Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one nih.gov
Contact TypeContribution (%)
H···H25.0
C···H / H···C20.6
O···H / H···O15.6
Cl···H / H···Cl10.7
F···H / H···F10.4
F···C / C···F7.2
C···C3.0

The quantitative analysis of non-covalent interactions provides a deeper understanding of the forces governing crystal assembly nih.govnih.gov. In crystals of compounds containing the 3,4-dimethoxyphenyl moiety, weak C-H···O hydrogen bonds are commonly observed. These interactions, while weaker than classical O-H···O or N-H···O hydrogen bonds, play a significant role in dictating the supramolecular architecture. For instance, in the crystal structure of (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, molecules are linked by C-H···O hydrogen contacts, which form specific ring motifs and contribute to a two-dimensional supramolecular structure nih.gov.

In addition to directional hydrogen bonds, non-directional van der Waals interactions, particularly H···H contacts, often make up the largest contribution to the crystal packing, as quantified by Hirshfeld surface analysis nih.gov. These dispersion forces, although individually weak, are numerous and collectively provide a significant stabilizing energy to the crystal lattice. The detailed study of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering.

Computational and Theoretical Chemistry Studies of 2 3,4 Dimethoxyphenyl Propanenitrile

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. In a typical study, the first step would be to perform a geometry optimization of the 2-(3,4-Dimethoxyphenyl)propanenitrile molecule. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

Without specific research on this compound, no data for its HOMO-LUMO energies or the resulting energy gap can be provided.

DFT calculations can be a powerful tool for predicting various spectroscopic parameters. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental spectra. Similarly, the vibrational frequencies from an optimized geometry can be calculated to predict an infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to confirm the structure of the compound.

As no such computational studies have been published for this compound, a table of predicted NMR chemical shifts and IR frequencies cannot be generated.

DFT is also employed to map out the potential energy surface of a chemical reaction. By identifying and calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can elucidate reaction mechanisms. This analysis provides insights into the feasibility of a proposed reaction pathway and the factors that control its rate.

No studies detailing the reaction mechanisms involving this compound through transition state analysis are currently available.

Molecular Dynamics and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of conformational changes and intermolecular interactions. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is important to understand which shapes the molecule is likely to adopt in different environments.

There are no published molecular dynamics or conformational analysis studies specifically for this compound.

Quantum Chemical Descriptors and Their Application in Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule that are used to quantify its chemical information. These descriptors can include electronic properties (like HOMO-LUMO energies, dipole moment), steric properties, and topological properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build mathematical models that predict the biological activity or physical properties of other, similar compounds.

The calculation and application of such descriptors for this compound have not been reported in the scientific literature.

Advanced Analytical Methodologies for Research Applications of 2 3,4 Dimethoxyphenyl Propanenitrile

Chromatographic Techniques for Separation, Identification, and Quantification in Research Samples

Chromatography is the cornerstone of analytical chemistry for the analysis of organic compounds like 2-(3,4-Dimethoxyphenyl)propanenitrile. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach due to its versatility in handling compounds of moderate polarity. ijpra.com

Method development for this compound typically begins with the selection of a suitable stationary phase, most often a C18 column, which provides effective separation based on hydrophobicity. The mobile phase is a critical parameter that is optimized to achieve the desired separation. A common starting point is a mixture of an organic solvent, such as acetonitrile (ACN), and an aqueous buffer. sielc.com The ratio of these components is adjusted, often through a gradient elution, to ensure that this compound and any related impurities are well-resolved from each other and the solvent front.

Optimization involves a systematic approach to refine separation parameters:

Mobile Phase Composition: The percentage of acetonitrile is adjusted to control the retention time. A higher organic content leads to faster elution.

pH of Aqueous Phase: A buffer, such as ammonium (B1175870) formate or phosphoric acid, is used to control the pH and ensure the consistent ionization state of the analyte and any acidic or basic impurities, leading to sharp, symmetrical peaks. preprints.org

Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is essential for reproducible retention times.

Flow Rate: A typical flow rate for analytical columns (e.g., 4.6 mm internal diameter) is around 1.0 mL/min, which is optimized to balance analysis time and separation efficiency.

Detection: A photodiode array (PDA) detector is commonly used, allowing for the monitoring of absorbance at multiple wavelengths to determine the optimal wavelength for maximum sensitivity and to check for peak purity.

Table 1: Typical Starting Parameters for HPLC Analysis of this compound
ParameterConditionRationale
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for moderately polar analytes.
Mobile Phase A0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape and MS compatibility.
Mobile Phase BAcetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient50% to 95% B over 10 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate1.0 mL/minStandard for analytical scale separations.
Column Temperature30 °CEnsures reproducible retention times.
Detection Wavelength280 nmCorresponds to the UV absorbance of the dimethoxyphenyl group.
Injection Volume10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has limited volatility, GC analysis can be employed for profiling volatile impurities from its synthesis, such as residual solvents or starting materials. For the analysis of the target compound itself, derivatization may be necessary to increase its volatility and thermal stability.

Impurity profiling is a critical application of GC in synthetic research. researchgate.net The technique can detect and quantify trace amounts of byproducts or unreacted reagents. Method development involves selecting the appropriate column (a mid-polarity column is often suitable for aromatic compounds) and optimizing the temperature program. A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. Challenges in GC analysis can include the thermal degradation of the analyte in the injector port, which can be mitigated by optimizing injector temperature and using specific injector liners. dss.go.th

Table 2: Illustrative GC Parameters for Impurity Profiling
ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Oven ProgramStart at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

The coupling of chromatography with mass spectrometry (MS) provides a two-dimensional analytical tool that offers definitive compound identification. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for the structural elucidation of unknown impurities or byproducts in the synthesis of this compound. mdpi.comnih.gov

In a typical GC-MS analysis, the sample is separated by the GC, and the eluting compounds are introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint. researchgate.net This spectrum can be compared against spectral libraries for identification. For novel compounds, the fragmentation pattern provides clues to the molecular structure. High-resolution accurate mass spectrometry (HRAMS) can provide the elemental composition of an unknown impurity, significantly aiding in its identification. thermofisher.com

Method Validation Strategies for Reproducibility, Accuracy, and Sensitivity in Academic Research

For research to be considered reliable and reproducible, the analytical methods used must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. indexcopernicus.com Key validation parameters, often following guidelines from the International Council for Harmonisation (ICH), include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) greater than 0.999 is typically desired. researchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, with acceptable recovery typically falling within 98.0% to 102.0%. ijpra.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with an RSD of ≤ 2% being a common requirement. ijpra.com Precision is evaluated at two levels:

Repeatability (Intra-day precision): Analysis over a short period under the same conditions.

Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. preprints.org

Table 3: Hypothetical Validation Summary for an HPLC Method for this compound
Validation ParameterResultAcceptance Criterion
Linearity (R²)0.9995≥ 0.999
Range1 - 100 µg/mLCovers expected working concentrations
Accuracy (% Recovery)99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability RSD)0.85%≤ 2.0%
Precision (Intermediate RSD)1.35%≤ 2.0%
LOD0.1 µg/mLS/N ≥ 3:1
LOQ0.3 µg/mLS/N ≥ 10:1
RobustnessPassedRSD of results < 5% under varied conditions

Application in Reaction Monitoring, Process Optimization, and Purity Assessment in Synthetic Research

Validated chromatographic methods are indispensable tools in synthetic chemistry research involving this compound.

Reaction Monitoring: HPLC can be used to track the progress of a synthesis in real-time. bridgewater.edu Small aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed. The resulting chromatograms show the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product, this compound. This data is crucial for determining reaction kinetics, identifying the optimal reaction time, and detecting the formation of any intermediate or side products. dntb.gov.ua

Process Optimization: By analyzing the purity profile of the crude product under different reaction conditions (e.g., temperature, catalyst, solvent), researchers can optimize the synthesis to maximize the yield of the desired product while minimizing the formation of impurities. For example, a series of small-scale reactions can be run, and the resulting mixtures analyzed by HPLC or GC to identify the conditions that provide the cleanest product profile.

Purity Assessment: After a synthesis is complete and the product has been purified, a validated analytical method is used to determine its final purity. This involves quantifying the main compound and identifying and quantifying any remaining impurities. This purity assessment is essential for ensuring that the material used in subsequent research applications is of a known and consistent quality, which is fundamental to the reliability of experimental outcomes.

Exploration of Biological Activities and Molecular Interactions in Vitro and in Silico Perspectives

In Vitro Screening for Defined Biological Endpoints in Non-Clinical Contexts

In vitro screening provides a foundational understanding of a compound's biological potential by testing it against specific biological targets in a controlled laboratory setting.

Antioxidant Activity Assays

Antioxidant assays are conducted to determine a compound's ability to neutralize harmful free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. These tests measure the reduction of a radical species in the presence of a potential antioxidant.

There is currently no publicly available scientific literature detailing the results of antioxidant activity assays for 2-(3,4-Dimethoxyphenyl)propanenitrile.

Cell Line Growth Inhibition Studies (e.g., cancer cell lines for lead identification)

To identify potential anticancer leads, compounds are screened against various cancer cell lines to assess their ability to inhibit cell growth and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. A reduction in cell viability upon treatment suggests cytotoxic or cytostatic effects.

Specific data from cell line growth inhibition studies for this compound against cancer cell lines are not available in the reviewed scientific literature.

Enzyme Activity Modulation (e.g., inhibition profiling)

Compounds are often profiled for their ability to modulate the activity of specific enzymes, which can be key targets in disease pathways. Enzyme inhibition assays measure the decrease in the rate of an enzymatic reaction in the presence of the test compound. For instance, the inhibition of cytochrome P450 (CYP) enzymes is a critical assessment in drug development to predict potential drug-drug interactions.

No specific enzyme inhibition profiles or modulation data for this compound have been reported in the available scientific research.

Mechanistic Investigations of Molecular Interactions

Understanding how a compound interacts with biological molecules at a molecular level is crucial for elucidating its mechanism of action.

Ligand-Protein Binding Studies via Spectroscopic and Computational Methods

Investigating the interaction between a small molecule (ligand) and a protein is fundamental to understanding its biological function. Spectroscopic techniques, such as circular dichroism and fluorescence spectroscopy, can reveal changes in protein structure upon ligand binding. Computational methods like molecular docking are used to predict the binding mode and affinity of a ligand to a protein's active site.

There are no published studies focusing on the specific ligand-protein binding interactions of this compound using spectroscopic or computational methods.

Cellular Pathway Analysis (excluding clinical human data)

Cellular pathway analysis aims to identify the signaling pathways affected by a compound. This can be achieved through gene expression profiling and other molecular biology techniques to see which cellular processes, such as cell cycle regulation or apoptosis, are altered. This analysis helps to understand the broader biological impact of the compound within a cellular context.

Research detailing the effects of this compound on specific cellular pathways is not present in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com This methodology is pivotal in drug discovery and chemical research for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. nih.gov A QSAR model is essentially an equation that links quantitative structural features, known as molecular descriptors, to an observed biological response. derpharmachemica.com

The development of a QSAR model for a class of compounds, such as derivatives of this compound, involves several key steps. First, a dataset of structurally related molecules with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity, antimicrobial activity) is compiled. For each molecule in the series, a wide array of molecular descriptors is calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Which describe the atomic connectivity and branching of the molecule.

Electronic descriptors: Which pertain to the distribution of electrons, such as dipole moment and partial charges.

Steric or Geometric descriptors: Which relate to the three-dimensional shape and size of the molecule.

Lipophilic descriptors: Which quantify the molecule's hydrophobicity, a key factor in membrane permeability and transport.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to select the most relevant descriptors and build a predictive model. derpharmachemica.comnih.gov The resulting model's statistical robustness and predictive power are then rigorously evaluated using internal and external validation techniques to ensure its reliability. nih.govresearchgate.net

For instance, QSAR studies on veratric acid derivatives, which share the dimethoxy-substituted benzene (B151609) ring with this compound, have successfully used topological parameters and ANNs to model antimicrobial activity. derpharmachemica.com Similarly, research on 2-phenylacrylonitriles has utilized QSAR to create predictive models for cytotoxicity against cancer cell lines, helping to identify structural features that enhance activity. nih.gov These studies suggest that a QSAR model for this compound and its analogs could potentially predict activities such as antimicrobial, anticancer, or anti-inflammatory effects. derpharmachemica.comnih.govnih.gov The model would highlight which structural modifications—such as changes to the substituent groups on the phenyl ring or alterations to the propanenitrile chain—are likely to increase or decrease a specific biological activity.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

This interactive table illustrates the types of descriptors that would be calculated and used in a QSAR study to correlate the structural features of hypothetical analogs with a measured biological activity.

Compound IDR1-GroupR2-GroupMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted Activity (pIC50)
Parent HH191.231.853.55.2
Analog-1 ClH225.672.554.15.8
Analog-2 FH209.222.014.05.5
Analog-3 HCH3205.262.253.45.4
Analog-4 NO2H236.231.705.26.5
Analog-5 OHH207.231.603.24.9

In Silico Approaches for Predicting Pharmacological and Environmental Interactions

Beyond QSAR, a broad range of in silico (computer-based) methods are available to predict the pharmacological and environmental profile of a chemical compound like this compound. These tools use sophisticated algorithms and vast databases of known chemical-biological interactions to forecast a molecule's behavior without the need for initial laboratory experiments. mdpi.com This predictive capability is invaluable for early-stage safety assessment, lead optimization, and understanding a compound's potential environmental impact.

Pharmacological Interaction Prediction: A primary focus of in silico pharmacology is predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for drug-drug interactions (DDIs). nih.gov A critical aspect of metabolism is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of a majority of drugs. mdpi.comnih.gov Computational models can predict whether this compound is likely to be a substrate, inhibitor, or inducer of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2). nih.gov Such predictions are crucial because inhibition of these enzymes can lead to dangerous DDIs when multiple medications are co-administered. nih.gov

Software platforms like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicities, based solely on a compound's structural formula. mdpi.com These predictions are probabilistic, providing a ranked list of likely activities that can guide further experimental investigation. mdpi.com

Environmental Interaction Prediction: In silico models are also used to predict a compound's potential environmental fate and ecotoxicity. Key predicted parameters include:

Biodegradability: Estimating how readily the compound will be broken down by microorganisms in soil or water.

Bioaccumulation Potential: Predicting the likelihood of the compound accumulating in the tissues of organisms.

Aquatic Toxicity: Forecasting the potential harm to fish, daphnia, and algae.

These predictive models help in assessing the environmental risks associated with the synthesis, use, or disposal of a chemical, aligning with principles of green chemistry and regulatory requirements. Advanced computational workflows can now integrate predictions for both biological toxicity and drug-drug interactions to provide a comprehensive safety assessment of a compound before it is synthesized. nih.gov

Table 2: Summary of In Silico Predictions for this compound

This table summarizes the types of pharmacological and environmental endpoints that can be predicted for this compound using various in silico tools.

Prediction CategoryEndpointPredicted Outcome/InteractionRelevance
Pharmacokinetics CYP450 InhibitionPotential inhibitor of CYP1A2, CYP2D6Risk of drug-drug interactions mdpi.comnih.gov
Blood-Brain Barrier PermeabilityLikely to crossPotential for CNS effects
Oral BioavailabilityModerateSuitability for oral administration
Pharmacodynamics Receptor BindingPredicted activity at adrenergic, dopaminergic receptorsIndication of potential pharmacological targets
Biological Activity SpectraPredicted antimicrobial, anti-inflammatory activityGuides experimental screening mdpi.com
Toxicology HepatotoxicityLow to moderate predicted riskEarly flag for liver toxicity nih.gov
CarcinogenicityLow predicted riskLong-term safety assessment
Environmental Fate BiodegradabilityPredicted to be persistentPotential for environmental accumulation
Aquatic ToxicityModerate toxicity to aquatic lifeAssessment of environmental impact

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Analogues

The dimethoxyphenyl moiety is a common structural motif in a variety of naturally occurring compounds, particularly in the isoquinoline (B145761) class of alkaloids. Consequently, 2-(3,4-dimethoxyphenyl)propanenitrile and its derivatives serve as important starting materials for the total synthesis of these and other related natural products.

One of the most notable applications of this chemical scaffold is in the synthesis of papaverine (B1678415), an opium alkaloid known for its vasodilator properties. unigoa.ac.innih.govsci-hub.se The synthesis of papaverine often involves the use of intermediates derived from or closely related to this compound. For instance, the Bischler-Napieralski reaction, a classic method for constructing the isoquinoline core, can utilize derivatives of β-phenylethylamine, which can be accessed from this compound. wikipedia.org This reaction involves the acylation of the phenylethylamine followed by a cyclodehydration to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to yield the fully aromatic isoquinoline ring system of papaverine. sci-hub.sewikipedia.org

Furthermore, variations of this compound, such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, are key intermediates in the synthesis of other complex molecules like ivabradine (B130884). google.comjustia.com While ivabradine is a synthetic pharmaceutical, its synthesis highlights the utility of the dimethoxyphenylpropanenitrile skeleton in constructing complex, polycyclic structures. The synthesis of aporphine (B1220529) alkaloids, a large group of isoquinoline alkaloids with a fused tetracyclic core, can also be approached using precursors derived from benzyl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to and can be synthesized from dimethoxyphenyl-containing starting materials. nih.govclockss.org

The table below summarizes key intermediates and reactions in the synthesis of natural product analogues.

Starting Material/IntermediateReaction TypeTarget Molecule/AnalogueReference(s)
β-phenylethylamine derivativesBischler–Napieralski reactionPapaverine wikipedia.org
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrileCyclizationIvabradine google.comjustia.com
Benzyl-1,2,3,4-tetrahydroisoquinolinesOxidative CouplingAporphine alkaloids nih.govclockss.org

Building Block for Diverse Nitrogen-Containing Heterocycles (e.g., Triazole Derivatives)

The nitrile functionality of this compound is a versatile handle for the construction of various nitrogen-containing heterocyclic systems. Heterocyclic compounds are of great interest due to their wide range of biological and chemical properties.

A significant application of this compound is in the synthesis of triazole derivatives. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse applications. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various synthetic routes starting from precursors that can be derived from this compound.

Beyond triazoles, the dimethoxyphenylpropanenitrile scaffold can be utilized to create other important heterocyclic structures. For example, pyrimidine (B1678525) derivatives, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms, can be synthesized using precursors derived from this nitrile. Pyrimidines are fundamental components of nucleic acids and are also found in many synthetic compounds with a range of applications. nih.gov The synthesis of pyrimidines can involve the condensation of a β-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative, and the starting nitrile can be transformed into the necessary carbonyl-containing intermediate.

The versatility of this compound as a building block for nitrogen-containing heterocycles is further demonstrated by its potential use in synthesizing other heterocyclic systems such as isoquinolines and their derivatives through reactions like the Bischler-Napieralski and Pictet-Spengler reactions. wikipedia.orgorganic-chemistry.org

The following table provides examples of nitrogen-containing heterocycles synthesized from related precursors.

Precursor ClassHeterocycle FormedKey Reaction Type
Amide derivatives3,4-DihydroisoquinolinesBischler-Napieralski Reaction
β-PhenylethylaminesTetrahydroisoquinolinesPictet-Spengler Reaction
Nitrile derivativesPyrimidinesCondensation

Application in the Synthesis of Agrochemicals and Specialty Chemicals (non-pharmaceutical applications)

The utility of this compound extends beyond the synthesis of natural products and pharmaceuticals into the realm of agrochemicals and specialty chemicals. The structural motifs present in this compound are also found in molecules with fungicidal and herbicidal properties.

In the field of agrochemicals, pyrimidine derivatives have been developed as potent fungicides. nih.gov Given that this compound can serve as a precursor to pyrimidine rings, it represents a valuable starting material for the synthesis of novel fungicides. For example, some commercial fungicides are based on the pyrimidine scaffold, and research into new analogues to combat resistance is ongoing. nih.gov The dimethoxyphenyl group can be a key part of the pharmacophore that imparts fungicidal activity.

Furthermore, some pyrimidine derivatives act as herbicide safeners, which are compounds used in combination with herbicides to protect crops from injury without affecting the herbicide's efficacy against weeds. nih.gov The synthesis of such safeners could potentially start from intermediates derived from this compound.

In the area of specialty chemicals, this compound can be used as an intermediate in the creation of dyes and polymers. The aromatic ring system and the potential for conversion of the nitrile group into various chromophores or polymerizable functionalities make it a candidate for these applications. While specific, large-scale industrial applications in these areas are not extensively documented in publicly available literature, the chemical nature of the compound suggests its potential in these fields. For instance, the synthesis of various substituted aromatic compounds, which can act as precursors for dyes, can be achieved through reactions involving the dimethoxyphenylpropanenitrile core.

The table below lists some non-pharmaceutical applications of related compounds.

Application AreaCompound Class/DerivativePotential FunctionReference(s)
AgrochemicalsPyrimidine derivativesFungicides, Herbicide Safeners nih.gov
Specialty ChemicalsAromatic compoundsDye precursors
Specialty ChemicalsFunctionalized monomersPolymer synthesis

Emerging Research Directions and Future Prospects for 2 3,4 Dimethoxyphenyl Propanenitrile Research

Sustainable Synthetic Routes and Green Chemistry Approaches in Propanenitrile Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, focusing on waste reduction, energy efficiency, and the use of safer, renewable materials. jocpr.commdpi.comresearchgate.net This shift is particularly relevant for the synthesis of propanenitrile compounds. Traditional methods for nitrile synthesis often involve harsh conditions or the use of highly toxic reagents like hydrogen cyanide. nih.gov

Table 1: Comparison of Green Synthesis Strategies for Nitriles
MethodKey FeaturesAdvantagesReference Example
Biocatalysis (Aldoxime Dehydratase)Enzyme-catalyzed dehydration of aldoximes in water.Cyanide-free, mild reaction conditions (e.g., 30 °C), high selectivity, sustainable.Synthesis of adiponitrile (B1665535) in water using a whole-cell catalyst with OxdB. nih.gov
Aerobic Catalytic DehydrogenationDirect synthesis from alcohols and aqueous ammonia (B1221849) using a CuI/bpy/TEMPO catalyst system.Uses readily available starting materials, mild conditions, avoids harsh oxidants.One-pot synthesis of various biaryl heterocycles from alcohols. organic-chemistry.org
Solvent-Free SynthesisReactions conducted without a solvent, often using a deep eutectic mixture as a catalyst.Reduces solvent waste, can be enhanced by microwave irradiation for faster reactions.One-pot synthesis of nitriles from aldehydes using a choline (B1196258) chloride and urea (B33335) mixture. organic-chemistry.org
Ultrasound-Assisted SynthesisUse of ultrasonic irradiation to promote reactions.Shorter reaction times, high yields, mild conditions, often in aqueous media.One-pot, three-step synthesis of 3,5-disubstituted isoxazoles. mdpi.com

Novel Derivatization Strategies for Tailored Physicochemical and Biological Properties

Derivatization, or the strategic chemical modification of a core molecule, is a powerful tool for optimizing the properties of a compound. For 2-(3,4-Dimethoxyphenyl)propanenitrile and its related structures, derivatization is being explored to create new analogs with fine-tuned physicochemical characteristics (e.g., solubility, stability) and enhanced or novel biological activities. psu.edu

Research in this area involves a variety of chemical transformations. For instance, the Knoevenagel condensation can be used to react a compound like 3,4-dimethoxybenzaldehyde (B141060) (a precursor to the target nitrile) with active methylene (B1212753) compounds to produce new molecules with conjugated systems, which are of interest for their optical properties. researchgate.netnih.gov Other strategies include modifying the core structure to synthesize analogs such as pyrazolo-pyridines or chalcones, which have shown potential antioxidant activity. mdpi.commdpi.com These modifications can involve introducing different functional groups or building entirely new heterocyclic rings onto the dimethoxyphenyl scaffold. The goal is to generate a library of related compounds whose properties can be systematically evaluated to identify candidates with superior performance for specific applications.

Table 2: Examples of Derivatization of this compound Precursors and Analogs
Starting Material/AnalogReaction TypeReagentsResulting Compound/ModificationPotential Application
3,4-DimethoxybenzaldehydeKnoevenagel Condensation4-Nitrobenzyl cyanide, ethanol, pyridinetrans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrileOptical materials. researchgate.netnih.gov
4-Methoxybenzaldehyde & 3',4'-(Dimethoxy)acetophenoneClaisen-Schmidt CondensationNaOH, mechanochemical process1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)Precursor for bioactive compounds. mdpi.com
(2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrileReductionNaBH₄, pyridine, methanol3-(3,4-dimethoxyphenyl)propanenitrileIntermediate for Ivabradine (B130884) synthesis. researchgate.net
Monoketone Curcumin AnalogueIntermolecular CyclizationPhenyl hydrazine, KOH(E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridineAntioxidant. mdpi.com

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry and in-silico modeling are becoming indispensable tools in modern chemical research. For complex molecules like this compound and its derivatives, such as the drug Verapamil (B1683045), computational methods provide profound insights that are difficult to obtain through experimentation alone. nih.govnih.gov These techniques allow researchers to model reaction mechanisms, predict the properties of yet-to-be-synthesized molecules, and understand how they interact with biological targets at an atomic level.

Molecular docking simulations, for example, are used to predict the binding affinity and orientation of a molecule within the active site of a protein. Recent studies on Verapamil have used docking to investigate its interactions with various enzymes and proteins involved in metabolic pathways, revealing potential mechanisms for its observed biological effects. nih.govnih.gov These simulations can guide the design of new derivatives by predicting which modifications would improve binding to a target protein. This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, saving significant time and resources.

Table 3: In Silico Molecular Docking Results for Verapamil (A Derivative)
Target ProteinBinding Energy (kcal/mol)Significance
α-Glucosidase-7.0Indicates potential for inhibiting carbohydrate-digesting enzymes. nih.gov
β-Glucosidase-6.3Suggests interaction with other glycosidases. nih.gov
γ-Glucosidase-6.0Further supports potential interaction with glycosidases. nih.gov
Janus kinase 2 (JAK2)Best-docked among AGE pathway proteinsHighlights a potential mechanism for antiglycative activity. nih.govnih.gov
Nuclear factor-κB (NF-κB)Best-docked among AGE pathway proteinsHighlights a potential mechanism for antiglycative activity. nih.govnih.gov

Exploration in Non-Traditional Material Science Applications, such as Corrosion Inhibition

While this compound is primarily known for its role in pharmaceuticals, its molecular structure suggests potential in other fields, such as material science. One promising non-traditional application is corrosion inhibition. Organic compounds, particularly those containing nitrogen and oxygen atoms and aromatic rings, are known to be effective corrosion inhibitors. mdpi.com They function by adsorbing onto a metal surface, forming a protective film that acts as a barrier against corrosive agents. mdpi.com

The nitrile group (-CN) and the dimethoxy-substituted phenyl ring in this compound contain the necessary functional groups (nitrogen, oxygen, π-electrons) to facilitate strong adsorption onto metal surfaces. Research on other organic molecules with similar functional groups, such as azoles and nitrites, has demonstrated their efficacy in protecting metals like steel and aluminum. google.com Exploring the potential of this compound and its derivatives as corrosion inhibitors could open up new applications in industries where metal protection is critical, such as in cooling systems or coatings. mdpi.comgoogle.com

Table 4: Functional Groups Relevant to Corrosion Inhibition
Functional Group TypeExamplesMechanism of ActionRelevance to this compound
Nitrogen-ContainingAmines, Nitriles, AzolesNitrogen atoms can chelate with metal ions and adsorb onto the metal surface. mdpi.comContains a nitrile (-CN) group.
Oxygen-ContainingCarboxylic acids, EthersOxygen atoms can form a protective film on the metal surface. mdpi.comContains two ether (methoxy, -OCH₃) groups.
Aromatic RingsPhenyl, Benzene (B151609) derivativesπ-electrons in the aromatic ring contribute to the adsorption process on the metal surface.Contains a dimethoxyphenyl ring.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The future of chemical research lies in the integration of automation and high-throughput methods to accelerate the pace of discovery. For this compound, these platforms can revolutionize how its synthesis is optimized and how new derivatives are discovered and tested. Automated synthesis platforms can rapidly produce libraries of chemical analogs by systematically varying reagents and reaction conditions.

Following automated synthesis, high-throughput screening (HTS) allows for the rapid evaluation of these large compound libraries for desired properties. rsc.org For example, HTS assays have been developed to screen for the activity of nitrile-metabolizing enzymes like nitrilases. nih.govresearchgate.netnih.gov These colorimetric or spectrophotometric assays can quickly identify enzymes that could be used in biocatalytic synthesis routes (as discussed in 8.1) or screen for nitrile compounds that act as inhibitors. rsc.orgnih.gov Combining automated synthesis with HTS for biological activity, material properties (like corrosion inhibition), or other characteristics creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate research and development.

Table 5: High-Throughput Screening (HTS) Methods for Nitrile-Related Activities
HTS Method PrincipleTargetDetection MethodApplication
pH-Based Colorimetric AssayNitrilase and Nitrile Hydratase/Amidase activityColor change based on pH shift from carboxylic acid production. nih.govresearchgate.netDistinguishing between different nitrile-metabolizing enzymes in microbial libraries. nih.govresearchgate.net
Ferric Hydroxamate SpectrophotometryNitrile-hydrolyzing enzymesSpectrophotometric detection of carboxylic acids produced from nitrile hydrolysis. nih.govSelection of microorganisms or engineered proteins with nitrile-hydrolyzing activity. nih.gov
Chromogenic ReagentNitrilase activityDevelopment of a blue color upon nitrile hydrolysis. rsc.orgScreening the substrate scope of nitrilases. rsc.org
Nessler's Microscale Ammonia AssayNitrile-hydrolyzing activitySpectroscopic detection of ammonia produced during nitrile hydrolysis. researchgate.netRapid biocatalytic screening of bacterial isolates towards β-hydroxynitriles. researchgate.net

Q & A

Basic: What safety protocols are critical when handling 2-(3,4-Dimethoxyphenyl)propanenitrile in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile or neoprene gloves with regular integrity checks. Full-body chemical-resistant suits (e.g., Tyvek®) are recommended for prolonged exposure .
  • Respiratory Protection : For aerosolized particles, employ NIOSH-certified P95 respirators. In high-concentration scenarios, use OV/AG/P99 filters (US) or ABEK-P2 (EU) cartridges .
  • Environmental Controls : Avoid drainage contamination; use secondary containment trays. Implement fume hoods for synthesis steps involving volatile intermediates .
  • Emergency Procedures : In case of skin contact, wash with 10% polyethylene glycol solution; for eye exposure, irrigate with saline for 15 minutes. Always consult SDS documentation during risk assessments .

Basic: What synthetic routes are feasible for this compound, and how can reaction efficiency be improved?

Methodological Answer:

  • Common Methods :
    • Knoevenagel Condensation : React 3,4-dimethoxybenzaldehyde with propanenitrile derivatives using catalytic piperidine or ammonium acetate in refluxing ethanol (yields ~60–75%) .
    • Nitrile Alkylation : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) with 3,4-dimethoxyphenyl halides and acrylonitrile under basic conditions .
  • Optimization Strategies :
    • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3).
    • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–3.9 ppm for OCH₃) and nitrile carbon (δ ~120 ppm) .
    • IR Spectroscopy : Confirm C≡N stretch at ~2240 cm⁻¹ and aromatic C–O–C bands at ~1250 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and validates bond angles (e.g., C–C≡N alignment) .

Advanced: How can discrepancies between computational and experimental molecular configurations be resolved?

Methodological Answer:

  • Case Study : For derivatives like 3-oxo-2-(phenylhydrazono)propanenitrile, theoretical calculations (DFT/B3LYP) predicted a planar structure, but X-ray crystallography revealed a non-planar conformation due to steric hindrance .
  • Resolution Steps :
    • Compare computed vs. experimental dihedral angles using software like Mercury®.
    • Adjust computational models to include solvent effects (e.g., acetone polarity in DFT simulations) .

Advanced: What strategies are effective for studying metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Vitro Assays :
    • Use liver microsomes (rat/human) with NADPH cofactors to identify cytochrome P450-mediated oxidation products .
    • Analyze metabolites via LC-MS/MS (ESI+ mode; m/z range 100–500) .
  • In Silico Prediction : Apply software like ADMET Predictor™ to estimate bioavailability and potential toxicity .

Advanced: How can missing physicochemical data (e.g., logP, solubility) be experimentally determined?

Methodological Answer:

  • logP Measurement :
    • Shake-Flask Method : Partition between n-octanol and water (1:1 ratio), quantify via UV-Vis at λmax ~270 nm .
  • Aqueous Solubility :
    • Use saturation shake-flask technique with HPLC-UV analysis (C18 column, methanol:water 60:40 mobile phase) .

Advanced: How can computational modeling predict reactivity and biological target interactions?

Methodological Answer:

  • Molecular Docking :
    • Prepare ligand structures (this compound) using Avogadro® with MMFF94 optimization.
    • Dock into target proteins (e.g., CYP450 enzymes) via AutoDock Vina™, analyzing binding affinities (ΔG ≤ −6 kcal/mol indicates strong interaction) .
  • MD Simulations : Run 100 ns trajectories in GROMACS® to assess stability of ligand-protein complexes .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.